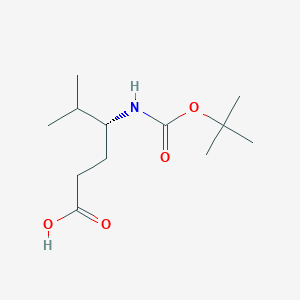

4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one

Overview

Description

Physical And Chemical Properties Analysis

The only information I found related to this compound is from a Japanese source1. However, the details about its physical and chemical properties were not provided1.Scientific Research Applications

Synthesis and Functionalization

- Heterocyclic Synthesis : It is used in the synthesis and functionalization of pyridine or pyrazine derivatives, demonstrating its utility in creating a range of heterocyclic compounds (Hoornaert, 2010).

Electrophilic Properties

- Cycloaddition Reactions : The compound exhibits electrophilic properties, participating in cycloaddition reactions and forming complex structures, such as grid-like metal complexes with copper(I) or silver(I) ions (Hoogenboom, 2006).

Synthesis of Derivatives

- Derivative Formation : Research has shown its use in preparing various derivatives, like 1H-pyrazole, pyridazin-3(2H)-one, and oxazin-4-one derivatives, expanding its application in developing novel compounds (Akbas & Aslanoğlu, 2006).

Reactions with Dihaloazines

- Transition-Metal-Free Preparations : Its use in transition-metal-free preparations of heterocycle-fused 1,4-oxazepines has been reported, indicating its role in more sustainable and efficient synthetic processes (Sapegin et al., 2015).

Electrochemical Reduction

- Electrochemical Studies : The electrochemical reduction of pyridazin-3-ones, including 4,5-dihydropyridazine-3-ones, has been studied, offering insights into the electrochemical properties of such compounds (Hazard et al., 1990).

Synthesis of Heterocycles

- Heterocyclic Dicarboxylic Acid Esters : It has been used in the synthesis of heterocyclic dicarboxylic acid esters, further demonstrating its versatility in organic synthesis (Lehmann et al., 1973).

Domino Reactions

- Synthetic and Mechanistic Features : Domino reactions involving this compound have been studied, revealing its potential in forming complex heterocyclic structures (Giomi & Cecchi, 2003).

Ring Contraction Studies

- Ring Contraction via Sulfur Extrusion : Its reaction in the ring contraction of pyridazino thiadiazines via sulfur extrusion has been observed, showing its role in complex chemical transformations (Kaji et al., 1985).

Structural Investigations

- Structural Characterization : Studies have been conducted on the structural characterization of derivatives of this compound, contributing to the understanding of its molecular structure and properties (Grdadolnik et al., 1997).

Future Directions

properties

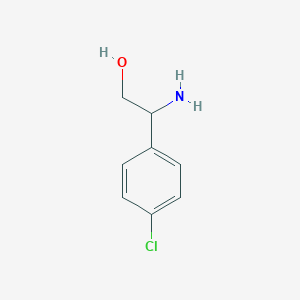

IUPAC Name |

4,5-dichloro-2-(oxan-2-yl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c10-6-5-12-13(9(14)8(6)11)7-3-1-2-4-15-7/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDZWNISULPNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C(=O)C(=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

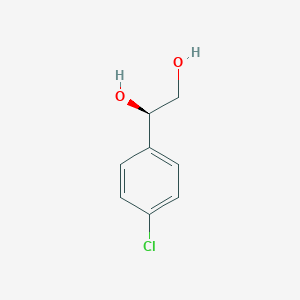

![[6-(4-Fluorophenyl)pyridin-3-YL]methanol](/img/structure/B175614.png)

![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B175637.png)

![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate](/img/structure/B175646.png)

![3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B175650.png)